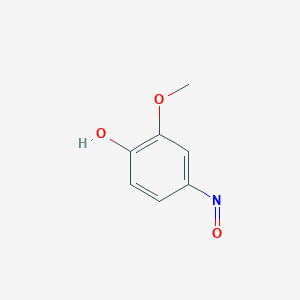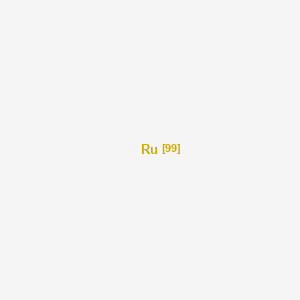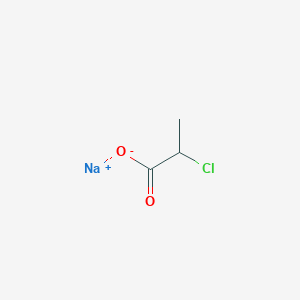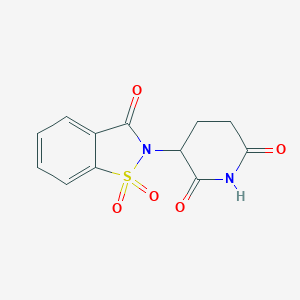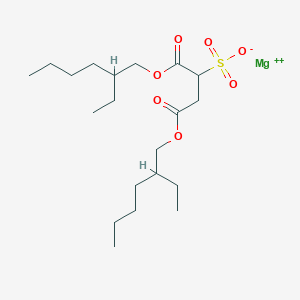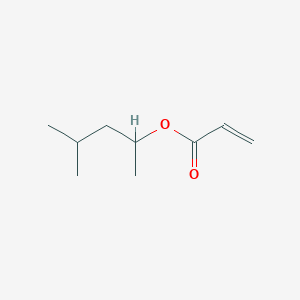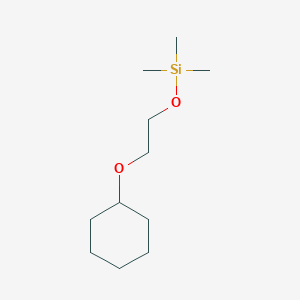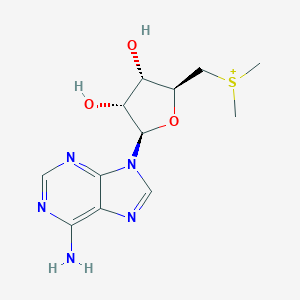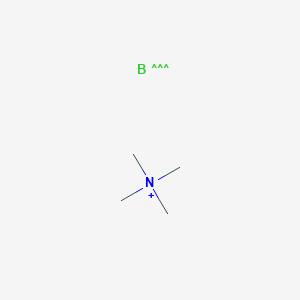
4,6-Dichlorobenzofuroxan
概要
説明
4,6-Dichlorobenzofuroxan (DCBF) is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. DCBF is a potent oxidizing agent that can be used as a reagent in organic synthesis, as well as a tool for studying biochemical and physiological processes.
作用機序
4,6-Dichlorobenzofuroxan acts as an oxidizing agent by accepting electrons from other molecules. It can oxidize a wide range of substrates, including alcohols, amines, and thiols. 4,6-Dichlorobenzofuroxan is also capable of generating ROS, which can react with cellular components and cause oxidative damage. The mechanism of action of 4,6-Dichlorobenzofuroxan in biological systems is still not fully understood, but it is believed to involve the generation of ROS and the modulation of redox signaling pathways.
Biochemical and Physiological Effects
4,6-Dichlorobenzofuroxan has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress in cells, leading to DNA damage, protein oxidation, and lipid peroxidation. 4,6-Dichlorobenzofuroxan has also been shown to modulate the activity of redox-sensitive enzymes, such as protein kinases and phosphatases. In addition, 4,6-Dichlorobenzofuroxan can induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function.
実験室実験の利点と制限
4,6-Dichlorobenzofuroxan has several advantages as a reagent for lab experiments. It is a potent oxidizing agent that can be used in a wide range of reactions. 4,6-Dichlorobenzofuroxan is also relatively stable and easy to handle. However, there are also some limitations to the use of 4,6-Dichlorobenzofuroxan in lab experiments. It can be toxic to cells at high concentrations, and its use requires careful handling and disposal. In addition, 4,6-Dichlorobenzofuroxan can be difficult to purify, and impurities can affect the results of experiments.
将来の方向性
There are several future directions for research on 4,6-Dichlorobenzofuroxan. One area of interest is the development of new synthetic methods for 4,6-Dichlorobenzofuroxan that are more efficient and environmentally friendly. Another area of research is the investigation of the role of 4,6-Dichlorobenzofuroxan in redox signaling pathways and its potential as a therapeutic agent for diseases associated with oxidative stress. Finally, there is a need for further studies on the toxicity of 4,6-Dichlorobenzofuroxan and its effects on human health and the environment.
科学的研究の応用
4,6-Dichlorobenzofuroxan has been widely used in scientific research as a powerful oxidizing agent. It can be used in organic synthesis as a reagent for the conversion of alcohols to aldehydes or ketones, and for the oxidation of amines to nitro compounds. 4,6-Dichlorobenzofuroxan has also been used as a tool for studying biochemical and physiological processes. It can be used to measure the redox potential of biological systems, as well as to study the role of reactive oxygen species (ROS) in cellular signaling and disease.
特性
CAS番号 |
15944-77-1 |
|---|---|
製品名 |
4,6-Dichlorobenzofuroxan |
分子式 |
C6H2Cl2N2O2 |
分子量 |
205 g/mol |
IUPAC名 |
4,6-dichloro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H2Cl2N2O2/c7-3-1-4(8)6-5(2-3)10(11)12-9-6/h1-2H |
InChIキー |
YRYFARJTRVFXCT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl |
正規SMILES |
C1=C(C=C(C2=NO[N+](=C21)[O-])Cl)Cl |
同義語 |
4,6-Dichlorobenzofurazane 1-oxide |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


